![molecular formula C19H23NO3 B4578738 4-butoxy-N-(3-ethoxyphenyl)benzamide](/img/structure/B4578738.png)
4-butoxy-N-(3-ethoxyphenyl)benzamide
Overview
Description
4-butoxy-N-(3-ethoxyphenyl)benzamide is a chemical compound that has been extensively studied in scientific research. It is also known as BPN or N-(3-ethoxyphenyl)-4-butoxybenzamide. BPN is a selective antagonist of the sigma-1 receptor, which has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Organogel Formation and Fluorescent Properties
Research has demonstrated that perylenetetracarboxylic diimide (PDI) compounds, which share structural similarities with 4-butoxy-N-(3-ethoxyphenyl)benzamide, can form organogels with distinctive fluorescent properties. These organogels exhibit J- and H-type aggregates, influenced by the amphiphilic nature and side-chain conformations of the PDI molecules. Such findings suggest potential applications in designing novel organogels with specific optical characteristics for use in sensors and optoelectronic devices (Haixia Wu et al., 2011).
Novel Hydroxamic Acids for Plant Defence
Hydroxamic acids, structurally related to 4-butoxy-N-(3-ethoxyphenyl)benzamide, play a crucial role in the defence mechanisms of cereals against pests and diseases. Their extensive study in the Gramineae family indicates significant potential for the development of biopesticides and herbicides based on hydroxamic acid derivatives to enhance crop resistance and manage agricultural pests more effectively (H. Niemeyer, 1988).
Antioxidant Activity and Molecular Structure Analysis
Investigations into compounds like 4-butoxy-N-(3-ethoxyphenyl)benzamide reveal that molecular structures incorporating methoxy and phenolic hydroxyl groups exhibit notable antioxidant activities. Through DPPH and FRAP assays, alongside computational analyses, researchers have elucidated the relationship between structural features and antioxidant effectiveness. This research supports the development of phenolic acid-based antioxidants for food preservation, pharmaceuticals, and nutraceuticals (Jinxiang Chen et al., 2020).
properties
IUPAC Name |
4-butoxy-N-(3-ethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-13-23-17-11-9-15(10-12-17)19(21)20-16-7-6-8-18(14-16)22-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCTPYSENUSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-ethoxyphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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